Home > Products > Screening Compounds P98215 > Ergoloid Mesylates
Ergoloid Mesylates - 8067-24-1

Ergoloid Mesylates

Catalog Number: EVT-267627
CAS Number: 8067-24-1
Molecular Formula:
Molecular Weight: 2314.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ergoloid mesylates are a mixture of three hydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. [] These alkaloids are derived from ergot, a fungus that grows on rye and other grains. [] In scientific research, ergoloid mesylates are employed for investigating their effects on various biological systems, particularly in the context of age-related cognitive decline. []

Future Directions
  • Exploring potential benefits in specific dementia subtypes: While research on ergoloid mesylates in Alzheimer's disease has yielded mixed results, investigating their efficacy in other dementia subtypes, such as vascular dementia, might reveal more targeted therapeutic applications. [, ]

  • Developing novel formulations with enhanced bioavailability: Research into improved drug delivery systems, such as intranasal emulsions, could enhance the bioavailability and therapeutic efficacy of ergoloid mesylates. []

Dihydroergotoxine

  • Compound Description: Dihydroergotoxine is a mixture of hydrogenated ergot alkaloids, primarily consisting of dihydroergocristine, dihydroergocryptine, and dihydroergocornine. [] It exhibits similar pharmacological properties to ergoloid mesylates, acting as an alpha-adrenergic blocker and influencing neurotransmitter systems. []
  • Relevance: Dihydroergotoxine is a key component of ergoloid mesylates, representing the active constituent responsible for many of its therapeutic effects. Both compounds share structural similarities and demonstrate comparable pharmacological profiles, particularly in their influence on blood pressure and potential cognitive benefits. []

Ticlopidine

  • Compound Description: Ticlopidine is an antiplatelet drug that inhibits platelet aggregation, primarily used to prevent stroke and other thrombotic events. [] It acts by irreversibly inhibiting the ADP receptor on platelets. []
  • Relevance: Research indicates a pharmacokinetic interaction between ticlopidine and ergoloid mesylates. Ergoloid mesylates, particularly as potent inhibitors of the organic anion transporting polypeptide (OATP-B), can reduce the oral bioavailability of ticlopidine, likely by inhibiting its uptake during intestinal absorption. [] This interaction highlights the potential for altered drug efficacy when ergoloid mesylates and ticlopidine are co-administered.

Estradiol-17b-D-glucuronide (E217bG)

  • Compound Description: Estradiol-17b-D-glucuronide is a conjugated metabolite of estradiol, a primary estrogen hormone. [] It serves as a substrate for organic anion transporting polypeptides, particularly OATP-C, facilitating its transport across cell membranes. []
  • Relevance: Tritium-labeled E217bG is utilized in studies examining the inhibitory effects of ergoloid mesylates on the OATP-C transporter. Ergoloid mesylates significantly inhibit the OATP-C-mediated uptake of E217bG, signifying their potential to interact with the pharmacokinetics of drugs transported by this pathway. []

Bromocriptine

  • Compound Description: Bromocriptine is a dopamine agonist primarily used to treat Parkinson's disease, acromegaly, and hyperprolactinemia. [] It activates dopamine receptors in the brain, mimicking the effects of dopamine and restoring dopaminergic activity. []
  • Relevance: Studies investigating OATP-C interactions demonstrate that both ergoloid mesylates and bromocriptine inhibit the OATP-C-mediated uptake of E217bG. [] Interestingly, bromocriptine itself is a substrate for OATP-C, and its uptake is inhibited by erythromycin, suggesting a potential for pharmacokinetic interactions between these drugs and ergoloid mesylates. []

Erythromycin

  • Compound Description: Erythromycin is a macrolide antibiotic used to treat various bacterial infections. [] It inhibits bacterial protein synthesis by binding to the bacterial ribosome. []
  • Relevance: While not structurally related to ergoloid mesylates, erythromycin is relevant due to its interaction with OATP-C. Erythromycin inhibits the OATP-C-mediated uptake of bromocriptine, highlighting the potential for complex drug interactions involving this transporter pathway. [] This finding further suggests that ergoloid mesylates, as potent OATP-C inhibitors, might influence the pharmacokinetics of drugs like bromocriptine.

Lecithin

  • Compound Description: Lecithin refers to a group of fatty substances naturally found in plant and animal tissues. [] It's a significant source of choline, a precursor to acetylcholine, a neurotransmitter involved in various brain functions, including memory and learning. []

Aspirin

  • Compound Description: Aspirin, also known as acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. [] It also exhibits antiplatelet effects, inhibiting platelet aggregation and reducing the risk of blood clots. []
  • Relevance: In a study comparing the efficacy of different interventions in patients with mild cognitive impairment after transient ischemic attack, aspirin was used as a standard treatment alongside ergoloid mesylates and a traditional Chinese medicine formulation. [] While all groups showed some improvement, the combination of the traditional Chinese medicine and aspirin demonstrated a more pronounced effect compared to ergoloid mesylates and aspirin. []
Overview

Ergoloid Mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a pharmaceutical compound derived from ergot alkaloids. It consists of a mixture of methanesulfonate salts from several dihydrogenated ergot alkaloids, including dihydroergocristine, dihydroergocornine, and alpha- and beta-dihydroergocryptine. Originally developed by Albert Hofmann for Sandoz (now part of Novartis), Ergoloid Mesylates is primarily used to treat cognitive impairments associated with aging, such as dementia and Alzheimer's disease, as well as to aid recovery following strokes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ergoloid Mesylates involves several key steps:

  1. Source: The primary source for the compound is the fungus Claviceps purpurea, which naturally produces ergot alkaloids.
  2. Hydrogenation: The ergot alkaloids undergo hydrogenation to yield dihydroergocristine, dihydroergocornine, and dihydroergocryptine. This process typically utilizes hydrogen gas in the presence of a catalyst such as palladium on carbon .
  3. Methanesulfonation: The hydrogenated alkaloids are then converted into their methanesulfonate salts using methanesulfonic acid .
  4. Industrial Production: The industrial production process includes the cultivation of Claviceps purpurea, extraction of the ergot alkaloids, followed by hydrogenation and methanesulfonation processes to produce Ergoloid Mesylates in an approximate weight ratio of 1:1:1 for the three components .
Molecular Structure Analysis

Structure and Data

Ergoloid Mesylates comprises a complex structure derived from the ergot alkaloid family. Each component has distinct structural features that contribute to its pharmacological activity:

  • Dihydroergocristine: Exhibits a characteristic ergoline structure with specific functional groups that facilitate receptor interactions.
  • Dihydroergocornine: Similar in structure but varies slightly in functional group positioning.
  • Dihydroergocryptine: Contains modifications that enhance its activity at various neurotransmitter receptors.

The molecular formula for Ergoloid Mesylates is represented as a combination of these components, with specific stereochemistry playing a crucial role in its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Ergoloid Mesylates undergo various chemical reactions:

  1. Oxidation: The ergot alkaloids can be oxidized to form different derivatives.
  2. Reduction: Hydrogenation is a critical step in synthesizing the dihydrogenated forms of the alkaloids .
  3. Substitution: Methanesulfonation is employed to convert the hydrogenated alkaloids into their methanesulfonate salts .

These reactions are significant for producing the active pharmaceutical ingredients necessary for therapeutic applications.

Mechanism of Action

Process and Data

The precise mechanism of action of Ergoloid Mesylates remains partially understood but involves several key processes:

  • Receptor Interaction: Ergoloid Mesylates primarily target adrenergic, dopaminergic, and serotonergic receptors through a dual action of partial agonism and antagonism .
  • Cognitive Function Enhancement: It is theorized that Ergoloid Mesylates improve cognitive function by enhancing blood flow to the brain and exhibiting antioxidant properties .
  • Neurological Effects: The compound influences various biochemical pathways that may affect neurotransmitter systems, thereby contributing to its therapeutic effects in cognitive impairment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ergoloid Mesylates exhibit several notable physical and chemical properties:

  • Solubility: The compound is incompletely absorbed from the gastrointestinal tract, with approximately 50% reaching systemic circulation within 1.5 to 3 hours after administration .
  • Stability: It is generally stable under standard storage conditions but may degrade under extreme temperatures or pH levels.
  • Side Effects: While generally well-tolerated, side effects can include nausea, dizziness, and stomach upset; serious side effects are rare .
Applications

Scientific Uses

Ergoloid Mesylates have diverse applications across various fields:

  • Medicine: Primarily used in treating dementia and cognitive impairments related to aging. It has shown potential benefits in managing Alzheimer's disease by improving memory and attention .
  • Research: Investigated for its effects on neurotransmitter systems and cellular processes. Ongoing research aims to clarify its mechanisms further and explore additional therapeutic uses .
  • Pharmaceutical Industry: Utilized in developing medications targeting cognitive disorders due to its unique mixture of active components that may provide synergistic effects not seen in single-agent therapies .

Properties

CAS Number

8067-24-1

Product Name

Ergoloid Mesylates

IUPAC Name

NA

Molecular Weight

2314.78

SMILES

[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O

Solubility

Soluble in DMSO

Synonyms

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.